![molecular formula C12H9FN4S B1438865 1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol CAS No. 1105198-21-7](/img/structure/B1438865.png)
1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol
Übersicht
Beschreibung
“1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol” is a chemical compound with the CAS Number: 1105198-06-8 . It has a molecular weight of 288.35 . The compound is solid in physical form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C14H13FN4S/c1-8(2)12-11-7-16-19(13(11)14(20)18-17-12)10-5-3-9(15)4-6-10/h3-8H,1-2H3,(H,18,20) .Physical And Chemical Properties Analysis
As mentioned earlier, this compound is solid in physical form . It has a molecular weight of 288.35 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Regioselectivity and Antimicrobial Activity : Research has illustrated the significant role of pyrazolo[3,4-d]pyridazine derivatives in synthetic organic chemistry due to their biological activities. These derivatives have demonstrated good antimicrobial, anti-inflammatory, and analgesic activities. An efficient synthesis protocol for pyrazolo[3,4-d]pyridazines has been developed, showcasing their potential in medicinal chemistry (Zaki, Sayed, & Elroby, 2016).
Antimicrobial Agents Synthesis : A study focused on the synthesis of trifluoromethyl-containing pyrazolinyl (p-tolyl) sulfones, demonstrating that derivatives with a 4-fluorophenyl substituent exhibited promising antimicrobial activity. This highlights the relevance of such structural modifications in enhancing the biological efficacy of these compounds (Bonacorso et al., 2006).
Design and Synthesis for Antimicrobial Activity : Another study elaborated on the synthesis of new pyrazolo[3,4-d]pyrimidines, revealing their significant antimicrobial activity. This research underscores the therapeutic potential of pyrazolo[3,4-d]pyrimidines in addressing microbial infections (Abdel-Gawad et al., 2003).
Chemical Properties and Synthesis Routes
Synthesis of Pyrazole Derivatives : Studies on the reactions of cyclic oxalyl compounds with hydrazines or hydrazones have led to the synthesis of various derivatives, including pyrazolo[3,4-d]pyridazines. These findings contribute to the understanding of the chemical properties and synthesis routes of such compounds (Şener et al., 2002).
Anti-Lung Cancer Activity : Research into fluoro-substituted benzo[b]pyran derivatives has uncovered their anti-lung cancer activity. This study presents a novel approach to cancer treatment by exploring the potential of pyrazolo[3,4-d]pyridazines and related compounds (Hammam et al., 2005).
Wirkmechanismus
Target of Action
The primary target of the compound 1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents CDK2 from performing its normal function in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . CDK2 is a key player in this pathway, and its inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
The compound’s molecular weight (28835) suggests that it may have favorable pharmacokinetic properties, as molecules under 500 Daltons typically have better absorption and distribution profiles .
Result of Action
The inhibition of CDK2 by this compound results in significant anti-proliferative effects on cancer cells . Specifically, it has been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116 .
Biochemische Analyse
Biochemical Properties
1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby inhibiting its activity This inhibition can lead to cell cycle arrest, making the compound a potential candidate for cancer therapy
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis, or programmed cell death, by disrupting the cell cycle . This disruption is primarily due to the inhibition of CDK2, which prevents the cells from progressing through the cell cycle. Furthermore, this compound can influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism. These effects highlight the compound’s potential as a therapeutic agent in oncology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, forming a stable complex that inhibits the enzyme’s activity . This binding is facilitated by the unique structural features of the compound, which allow it to fit precisely into the enzyme’s active site. Additionally, this compound may interact with other enzymes and proteins, leading to changes in gene expression and cellular function. These interactions can result in the activation or inhibition of various signaling pathways, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, allowing for sustained inhibition of CDK2 and other target enzymes. Prolonged exposure to the compound can lead to its degradation, resulting in reduced efficacy. Additionally, long-term studies have indicated that this compound can have lasting effects on cellular function, including persistent changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit CDK2 activity and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including damage to healthy cells and tissues. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, studies have indicated that the compound’s efficacy and toxicity are dose-dependent, with higher doses leading to more pronounced effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound is metabolized by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. Additionally, this compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in cellular metabolism. These effects can lead to changes in the overall metabolic profile of cells, contributing to the compound’s biochemical and pharmacological properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, allowing it to reach its target sites within the cell. Once inside the cell, this compound can interact with various intracellular proteins and enzymes, leading to its accumulation in specific cellular compartments. These interactions can influence the compound’s localization and activity, contributing to its overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in cellular signaling and metabolism. Additionally, this compound can be targeted to specific organelles, such as the nucleus, through post-translational modifications and targeting signals. These localization mechanisms ensure that the compound reaches its intended sites of action, allowing it to exert its biochemical effects effectively.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4S/c1-7-10-6-14-17(11(10)12(18)16-15-7)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQYXXPBTSRYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)C2=C1C=NN2C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


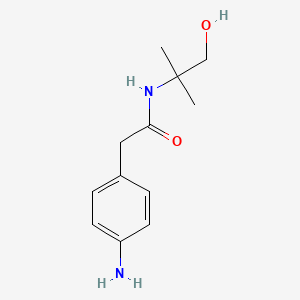
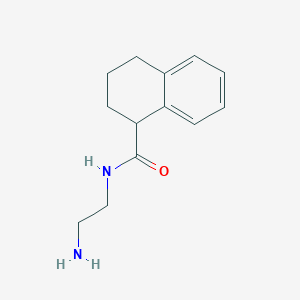
![2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1438784.png)
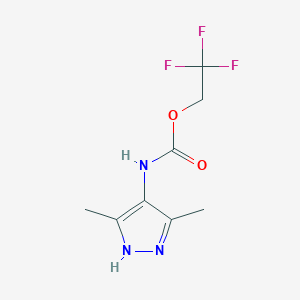
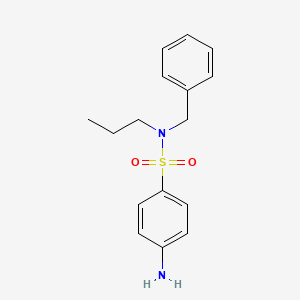
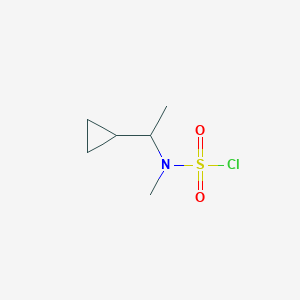
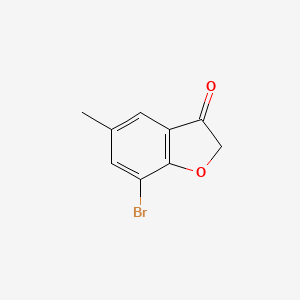
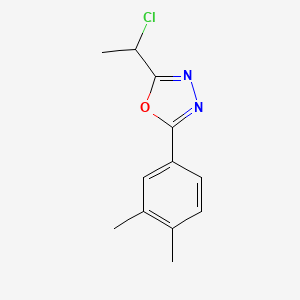

![3-[(3-Amino-4-fluorophenyl)formamido]propanamide](/img/structure/B1438797.png)

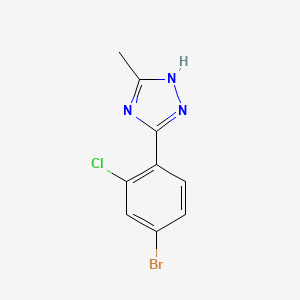
amine](/img/structure/B1438802.png)

